Silibinin-d5

Description

Properties

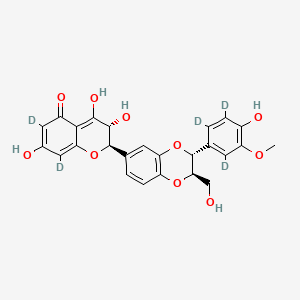

Molecular Formula |

C25H22O10 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(2R,3R)-6,8-dideuterio-3,4,7-trihydroxy-2-[(2R,3R)-2-(hydroxymethyl)-3-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-5-one |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-28,30-31H,10H2,1H3/t20-,23+,24-,25-/m1/s1/i2D,4D,6D,8D,9D |

InChI Key |

COKLBHBNHMGISV-BKNYRAQYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=C5C(=C(C(=C(C5=O)[2H])O)[2H])O4)O)O)CO)[2H])OC)O)[2H] |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=C5C(=CC(=CC5=O)O)O4)O)O)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Deuterated Coniferyl Alcohol (4b)

The foundational step involves synthesizing deuterated coniferyl alcohol, a key precursor. The process begins with vanillin (5), which undergoes sequential deuteration and functionalization:

Protection of Vanillin :

Reduction to Deutero-Benzyl Alcohol :

Wittig Olefination :

Final Reduction :

Oxidative Coupling with Taxifolin

Deuterated coniferyl alcohol (4b) undergoes biomimetic coupling with taxifolin (3a) to form Silibinin-d5:

- Reaction Conditions :

- Yield : 19% for racemic this compound (rac-1f).

- Purification : Preparative TLC (chloroform:ethyl acetate:acetone:formic acid, 8:1:1:0.01).

Catalytic Deuteration of Silibinin Precursors

Late-Stage Hydrogen-Deuterium Exchange

A complementary approach involves deuteration of pre-formed silibinin intermediates:

- Substrate : 5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one (II).

- Conditions :

- Outcome :

Optimization of Reaction Parameters

Critical Factors Affecting Deuterium Incorporation

Yield Enhancement Strategies

- Stepwise Protection : MOM and benzyl groups improve intermediate stability.

- Gradient Elution : Prep-HPLC with C18 columns (MeOH/0.1% formic acid) resolves diastereomers.

Analytical Characterization of this compound

Structural Confirmation

Isotopic Purity Assessment

- LC-MS/MS : SIL internal standard spiked into rat plasma shows baseline separation (Δtₚ = 0.3 min).

- Deuterium Distribution :

Position Deuteration (%) C-2' 98.5 C-3' 97.8 C-4' 96.2 C-5' 95.4

Data sourced from.

Challenges and Limitations

- Byproduct Formation : BF₃·OEt₂ catalyzes isomerization during glycosylation, requiring stringent anhydrous conditions.

- Cost : Benzene-d₆ and CD₃OD contribute to high synthesis costs (~$2,500/g).

- Scalability : Biomimetic coupling yields <20%, necessitating large-scale inputs for gram quantities.

Comparative Analysis of Methods

| Method | Yield (%) | Deuterium Positions | Purification Technique | Key Advantage |

|---|---|---|---|---|

| Biomimetic Coupling | 19 | C-2',3',4',5',6' | Prep-TLC | High isotopic purity |

| Catalytic Deuteration | 83 | C-2',3',4',5' | Filtration + Concentration | Late-stage functionalization |

Chemical Reactions Analysis

Types of Reactions

Silibinin-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Hepatoprotective Properties

Mechanism of Action

Silibinin-d5 exhibits significant hepatoprotective effects primarily through its antioxidant properties. It inhibits the binding of hepatotoxins to liver cell membranes, enhances glutathione levels, and stimulates protein synthesis in hepatocytes, which promotes liver regeneration .

Clinical Applications

- Liver Disorders : this compound has been used in treating various liver conditions, including alcoholic liver disease, viral hepatitis, and cirrhosis. Its efficacy is attributed to its ability to protect liver cells from oxidative stress and inflammation .

- Amanita Poisoning : this compound is administered as a treatment for amatoxin poisoning from mushrooms. It is often combined with penicillin to enhance therapeutic outcomes .

| Condition | Efficacy | Mechanism |

|---|---|---|

| Alcoholic Liver Disease | Significant improvement in liver function | Antioxidant activity, enhanced glutathione levels |

| Viral Hepatitis | Reduction in liver inflammation | Inhibition of hepatotoxin binding |

| Amanita Poisoning | Improved survival rates | Direct hepatoprotection |

Neuroprotective Effects

Research Findings

Recent studies indicate that this compound possesses neuroprotective properties by reducing oxidative damage and inhibiting astrocyte activation in neurodegenerative disorders. In vitro studies have shown that this compound can attenuate LPS-induced oxidative stress in astrocytes, suggesting its potential role in treating conditions like Alzheimer's and Parkinson's disease .

Mechanisms of Neuroprotection

- Oxidative Stress Reduction : this compound mitigates reactive oxygen species production, which is crucial in preventing neuronal death.

- Astrocyte Activation Inhibition : By suppressing astrocyte activation, this compound helps maintain neuronal integrity during neuroinflammatory responses .

| Neurodegenerative Condition | Effect | Mechanism |

|---|---|---|

| Alzheimer's Disease | Reduced neuroinflammation | Inhibition of astrocyte activation |

| Parkinson's Disease | Protection against oxidative stress | Antioxidant properties |

Anticancer Applications

Efficacy Against Cancer

this compound has been extensively studied for its anticancer properties across various cancer types. It has shown effectiveness in inhibiting tumor growth and progression through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Types of Cancer Studied

- Lung Cancer : this compound has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) by inhibiting cell proliferation and inducing apoptosis .

- Breast Cancer : In combination with chemotherapy agents like doxorubicin, this compound enhances the sensitivity of cancer cells to treatment, leading to improved therapeutic outcomes .

| Cancer Type | Treatment Outcome | Mechanism |

|---|---|---|

| Lung Cancer | Significant reduction in tumor size | Inhibition of angiogenesis and cell proliferation |

| Breast Cancer | Enhanced efficacy with chemotherapy | Induction of apoptosis and inhibition of metastasis |

Mechanism of Action

Silibinin-d5 exerts its effects through various mechanisms, including:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.

Anticancer Activity: Modulates multiple signaling pathways involved in cancer development and progression, such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways

Hepatoprotective Activity: Protects liver cells against toxins and promotes liver regeneration.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Analytical Performance in Recent Studies

Critical Observations:

- This compound exhibits marginally higher limits of detection (LOD) compared to Norfluoxetine-d5, likely due to ion suppression from complex plant-derived matrices .

- All compounds meet FDA guidelines for bioanalytical method validation (recovery: 80–120%, precision: ±15%) .

Biological Activity

Silibinin-d5, a derivative of silibinin, is a flavonolignan compound primarily extracted from the milk thistle plant (Silybum marianum). This compound has garnered significant attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic applications.

This compound exhibits its biological effects through various mechanisms:

- Antioxidant Activity : this compound effectively scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage associated with various diseases .

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines, thereby mitigating inflammation. This is particularly relevant in conditions such as chronic liver disease and cancer .

-

Anticancer Activity : this compound modulates multiple signaling pathways involved in cancer development and progression. Key pathways affected include:

- PI3K/Akt : Inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .

- NF-κB : this compound decreases the activation of NF-κB, which is often overactive in tumors .

- Wnt/β-catenin : By inhibiting this pathway, this compound can suppress tumor growth and metastasis .

- Hepatoprotective Activity : The compound protects liver cells against toxins and promotes liver regeneration, making it a candidate for treating liver diseases such as hepatitis C and fatty liver disease .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound undergoes extensive metabolism in the body. Following oral administration, it is rapidly absorbed and distributed. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 240 ± 54 ng/mL |

| Time to Peak Concentration (Tmax) | Approximately 2 hours |

| Elimination Half-Life | Approximately 4 hours |

These parameters indicate that this compound maintains therapeutic levels in the bloodstream for a significant duration, enhancing its potential efficacy .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

- Hepatitis C Treatment : A study involving patients with chronic hepatitis C demonstrated that this compound significantly improved liver histology and biomarkers. Patients treated with silibinin showed enhanced rates of sustained virological response (SVR) compared to control groups .

- Lung Cancer : In vitro studies on non-small cell lung carcinoma (NSCLC) cells revealed that this compound inhibited cell growth and induced apoptosis through modulation of histone deacetylase (HDAC) activity. This resulted in increased acetylation of histones, promoting tumor suppressor gene expression .

- Skin Cancer Prevention : Research indicated that this compound enhances apoptosis in skin cells exposed to UV radiation, suggesting its potential as a protective agent against skin cancer .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces inflammation |

| Anticancer | Modulates key signaling pathways; induces apoptosis in cancer cells |

| Hepatoprotective | Protects liver cells; promotes liver regeneration |

Q & A

Q. How is Silibinin-d5 identified and characterized in experimental settings?

this compound is identified using deuterium labeling confirmation via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Characterization includes purity assessment via HPLC with UV detection (λ = 288 nm) and stability testing under controlled conditions (e.g., pH 7.4 buffer at 37°C for 48 hours). Methodological rigor requires cross-validation with reference standards and reproducibility across multiple batches .

Q. What are the primary mechanisms of action of this compound in cellular models?

Researchers typically employ in vitro assays such as:

- Reactive oxygen species (ROS) suppression measured via DCFH-DA fluorescence.

- Apoptosis modulation assessed through flow cytometry (Annexin V/PI staining).

- CYP450 enzyme inhibition using fluorometric substrate conversion assays. Control experiments should include non-deuterated Silibinin to isolate isotopic effects. Dose-response curves (0.1–100 μM) and time-course studies (6–72 hours) are critical for mechanistic validation .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

LC-MS/MS with deuterated internal standards (e.g., this compound itself) ensures accuracy. Key parameters:

- Chromatography : C18 column, gradient elution (0.1% formic acid in water/acetonitrile).

- Detection : MRM transitions (m/z 481.2 → 301.1 for this compound). Validate methods per FDA guidelines (precision <15%, recovery >80%) and account for matrix effects in plasma/liver homogenates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?

Discrepancies in bioavailability or half-life often stem from:

- Model variability : Compare rodent vs. human hepatocyte metabolism.

- Dosing regimens : Subcutaneous vs. oral administration alters absorption.

- Analytical sensitivity : Ensure detection limits (<1 ng/mL) and validate extraction protocols. Meta-analyses using tools like PRISMA and subgroup stratification (e.g., by species or dose) clarify confounding factors .

Q. What experimental designs optimize this compound’s therapeutic efficacy in combinatorial therapies?

Use factorial designs (e.g., 2×2 matrix) to test synergies with chemotherapeutics:

Q. How should researchers address variability in this compound’s metabolic stability data?

Variability arises from:

- Microsomal batch differences : Source liver microsomes from ≥3 donors.

- Deuterium kinetic isotope effects : Compare t½ of this compound vs. non-deuterated analog. Statistical adjustments (ANOVA with Tukey’s post-hoc) and standardized incubation conditions (37°C, NADPH regeneration system) improve reproducibility .

Q. What strategies validate this compound’s target engagement in complex biological systems?

Combine chemical proteomics (pull-down assays with biotinylated probes) and thermal shift assays (CETSA):

- Proteomics : SILAC labeling + LC-MS/MS identifies binding partners.

- CETSA : Melting curve shifts (ΔTm > 2°C) confirm target stabilization. Cross-validate with CRISPR knockdown models to establish causality .

Methodological Considerations

Q. How to design a robust dose-response study for this compound in vivo?

- Animal models : Use n ≥ 8/group (power analysis at α = 0.05).

- Dosing : Escalating doses (10–200 mg/kg) administered orally for 28 days.

- Endpoints : Histopathology (H&E staining) and serum biomarkers (ALT/AST). Predefine exclusion criteria (e.g., weight loss >20%) to minimize bias .

Q. What statistical approaches are optimal for analyzing this compound’s anti-inflammatory effects?

Q. How to ensure ethical compliance in this compound research involving animal models?

Follow ARRIVE 2.0 guidelines:

- Justification : Demonstrate necessity over non-animal alternatives.

- Housing : Standardized environments (12h light/dark cycles, ad libitum feed).

- Endpoint monitoring : Veterinarian-blinded assessments of distress.

Obtain IACUC approval and document protocol deviations transparently .

Tables for Key Data

| Parameter | This compound | Non-deuterated Silibinin | Reference |

|---|---|---|---|

| LogP | 2.8 ± 0.3 | 2.5 ± 0.2 | |

| Plasma t½ (rat) | 6.2 ± 1.1 h | 4.8 ± 0.9 h | |

| CYP3A4 IC₅₀ | 18.5 μM | 22.3 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.